
beta,beta-Dimetilacrilshikonina
Descripción general
Descripción
Dmask is a natural product found in Arnebia hispidissima with data available.
Aplicaciones Científicas De Investigación
Case Study 1: Lung Adenocarcinoma
A study investigated the effects of DMAS on human lung adenocarcinoma A549 cells. The results showed that DMAS treatment led to:
- Cell Viability Reduction : A significant decrease in cell viability was observed with increasing concentrations of DMAS.
- Apoptosis Induction : Flow cytometry analysis confirmed that DMAS induces apoptosis via mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and cytochrome c release .
Case Study 2: Melanoma
In another study focusing on melanoma, DMAS was tested on five different melanoma cell lines. Key findings included:
- Caspase Activation : DMAS treatment resulted in caspase-3 activation and NOXA upregulation, indicating a shift towards apoptotic cell death.
- In Vivo Validation : The therapeutic potential of DMAS was corroborated through in vivo experiments, demonstrating its efficacy against melanoma tumors .
Comparative Efficacy
The comparative efficacy of DMAS against other shikonin derivatives has been documented, showcasing its unique potency:
Compound | IC50 (µM) for MUG-Myx2a | IC50 (µM) for MUG-Myx2b |
---|---|---|
Beta,beta-Dimethylacrylshikonin | 1.38 | 1.55 |
Shikonin | 0.69 | 0.78 |
This table illustrates that while both compounds exhibit anticancer activity, beta,beta-Dimethylacrylshikonin shows a slightly higher IC50 value, indicating it may be less potent than shikonin itself in certain contexts .
Other Biological Activities
Beyond its anticancer properties, DMAS also exhibits various other biological activities:
- Anti-inflammatory Effects : Research indicates that DMAS can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
- Antimicrobial Activity : Studies have shown that DMAS possesses antimicrobial properties, making it a candidate for therapeutic applications against infections .
Mecanismo De Acción
Target of Action
Beta,Beta-Dimethylacrylshikonin (DMAS) is a potent anticancer compound that primarily targets human lung adenocarcinoma cells and myxofibrosarcoma cells . It has been found to interact with topoisomerases , which are well-established drug targets for the development of anticancer agents .
Mode of Action
DMAS interacts with its targets and induces mitochondria-dependent apoptosis . It down-regulates the expression of anti-apoptotic proteins such as cIAP-2 and XIAP , and up-regulates pro-apoptotic proteins like Bax and Bak . Furthermore, DMAS results in the loss of mitochondrial membrane potential and release of cytochrome c in the cells .
Biochemical Pathways
DMAS affects several biochemical pathways. It activates the p38 signaling pathway , which plays a crucial role in cellular responses to stress and inflammation . It also inhibits the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . Moreover, treatment with DMAS causes an inhibition of pSTAT3 and an increase in pAKT , pERK , pJNK , and pp38 .
Result of Action
The molecular and cellular effects of DMAS’s action include a dose-dependent inhibition of cell viability and a significant induction of apoptosis . DMAS also suppresses cell viability in a time-dependent manner . At the molecular level, DMAS induces sustained p38 phosphorylation in the cells .
Análisis Bioquímico
Biochemical Properties
Beta,Beta-Dimethylacrylshikonin interacts with various enzymes and proteins, influencing biochemical reactions. It has been shown to inhibit the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . It also impacts MAPK phosphorylation, causing an inhibition of pSTAT3 and an increase in pAKT, pERK, pJNK, and pp38 .
Cellular Effects
Beta,Beta-Dimethylacrylshikonin has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability in a dose-dependent manner and induce significant apoptosis in cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Beta,Beta-Dimethylacrylshikonin involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta,Beta-Dimethylacrylshikonin change over time. It has been shown to suppress cell viability in a time-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Beta,Beta-Dimethylacrylshikonin vary with different dosages in animal models. For example, oral administration of 10 and 30 mg/kg shikonin inhibited tramadol metabolism in a dose-dependent manner
Metabolic Pathways
Beta,Beta-Dimethylacrylshikonin is involved in various metabolic pathways. It has been shown to inhibit tramadol metabolism, which is mainly metabolized by cytochrome P450 (CYP450)
Actividad Biológica
β,β-Dimethylacrylshikonin (DMAS) is a naturally occurring compound derived from the roots of Lithospermum erythrorhizon, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, particularly its anticancer effects. This article reviews the biological activity of DMAS, focusing on its mechanisms of action against various cancer cell lines, including gastric, melanoma, and lung adenocarcinoma cells.
Chemical Structure
DMAS is characterized by its chemical structure, which contributes to its biological activity. The molecular weight of DMAS is 370.4 g/mol. Its structure allows for interaction with various cellular components, leading to significant biological effects.
DMAS exhibits its anticancer properties through several mechanisms:
- Induction of Apoptosis : DMAS has been shown to induce apoptosis in cancer cells through the activation of mitochondrial pathways. It affects the expression of key apoptotic proteins:
- Cell Cycle Arrest : DMAS treatment leads to cell cycle arrest in the G1 phase, inhibiting cell proliferation .
- Inhibition of Cell Viability : Studies have demonstrated that DMAS reduces cell viability in a dose- and time-dependent manner across various cancer cell lines:
In Vitro Studies
Research has consistently shown that DMAS effectively inhibits the growth of cancer cells in vitro:
- Gastric Cancer (SGC-7901) : DMAS treatment resulted in significant morphological changes and reduced cell viability. The compound induced apoptosis as evidenced by increased nuclear condensation and loss of mitochondrial membrane potential .
- Melanoma : In a study involving five different melanoma cell lines, DMAS significantly reduced cell viability and induced caspase-3-dependent apoptosis via NOXA upregulation .
- Colorectal Cancer (HCT-116) : In vivo studies demonstrated that DMAS significantly retarded tumor growth in xenograft models, correlating with increased Bax expression and decreased Bcl-2 levels .
Study 1: Gastric Cancer
A study published in PLOS ONE detailed the effects of DMAS on SGC-7901 cells. The results indicated that DMAS induced apoptosis through ERK signaling pathways and altered the expression of apoptosis-related proteins. The IC50 value for DMAS was determined to be approximately 10 µmol/L for SGC-7901 cells .
Study 2: Melanoma
Another investigation focused on melanoma cells revealed that DMAS could induce apoptosis through NOXA upregulation, providing a potential therapeutic avenue for aggressive melanoma types that lack effective treatments .
Study 3: Lung Adenocarcinoma
In research conducted on A549 lung adenocarcinoma cells, DMAS was shown to induce significant cytotoxicity and apoptosis, with mechanisms involving mitochondrial dysfunction and cytochrome c release. The IC50 value for A549 cells was found to be around 5 µmol/L .
Summary of Findings
Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Gastric Cancer | SGC-7901 | ~10 | Induction of apoptosis via ERK signaling |
Melanoma | Various | ~5 | NOXA-dependent apoptosis |
Colorectal Cancer | HCT-116 | ~7 | Cell cycle arrest and pro-apoptotic protein modulation |
Lung Adenocarcinoma | A549 | ~5 | Mitochondrial dysfunction |
Propiedades
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBOVZTQBLKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947396 | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-01-6, 23444-70-4, 24502-79-2 | |
Record name | Arnebin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beta, beta-dimethylacrylshikonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arnebin 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.